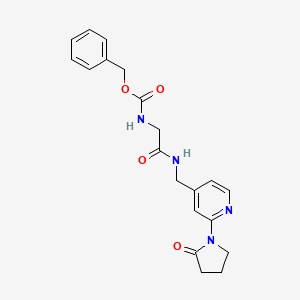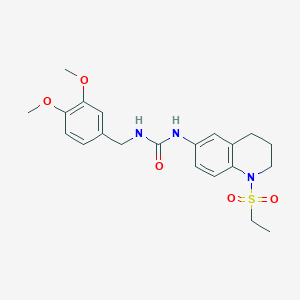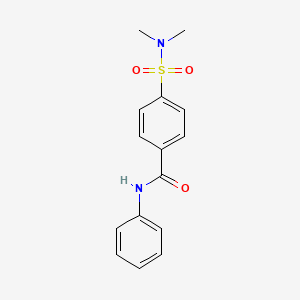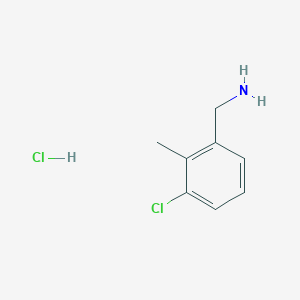
6,7-dihydroxy-4-propyl-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“6,7-dihydroxy-4-propyl-2H-chromen-2-one” is a chemical compound with the molecular formula C12H12O4 . It is a type of coumarin, a class of compounds that are widely found in nature and have been used in herbal medicines since early ages .
Synthesis Analysis
The synthesis of coumarin derivatives like “this compound” has been a subject of interest for many organic and pharmaceutical chemists . Various methods have been developed for the synthesis of coumarin systems, including classical and non-classical conditions, particularly under green conditions such as using green solvents, catalysts, and other procedures .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C12H12O4/c1-2-3-7-4-12(15)16-11-6-10(14)9(13)5-8(7)11/h4-6,13-14H,2-3H2,1H3 . This indicates that the molecule consists of 12 carbon atoms, 12 hydrogen atoms, and 4 oxygen atoms .Applications De Recherche Scientifique
Inhibition of Carbonic Anhydrases
6,7-Dihydroxy-4-propyl-2H-chromen-2-one and its derivatives have been investigated for their potential to inhibit human carbonic anhydrases I and II. These enzymes are involved in various physiological processes, including respiration and acid-base balance. The inhibition of these enzymes by 6,7-dihydroxy chromenones, including this compound, highlights their potential use in medical chemistry and enzyme inhibition studies (Basaran et al., 2008).
Photovoltaic Properties for Solar Cells
Another significant application is in the field of photovoltaics. Derivatives of this compound have been studied for their electronic and photovoltaic properties, specifically as photosensitizers in dye-sensitized solar cells. These compounds show potential in improving light-capturing and electron injection capabilities, which are crucial for enhancing photoelectric conversion efficiency (Gad et al., 2020).
Molecular Docking and Structural Analysis
Studies also include molecular docking and structural analysis of compounds related to this compound. Such research provides insights into the interactions of these molecules at the molecular level, aiding in the understanding of their potential biological activities and pharmaceutical applications (Sert et al., 2018).
Synthesis and Characterization for Medicinal Chemistry
The synthesis and characterization of novel derivatives of this compound are also an area of interest. These studies focus on developing new compounds with potential medicinal properties, exploring their chemical structures, and assessing their biological activities (Alonzi et al., 2014).
Orientations Futures
The future directions in the research of “6,7-dihydroxy-4-propyl-2H-chromen-2-one” and similar coumarin derivatives could involve exploring their potential biological activities and developing more efficient and environmentally friendly synthesis methods . Further studies could also focus on the design and development of potent leads of 2H/4H-chromen-2-one analogs for their promising biological activities .
Mécanisme D'action
Target of Action
Coumarin derivatives, to which this compound belongs, have been reported to exhibit a wide range of biological activities, including anticoagulant, anti-inflammatory, antibacterial, anticancer, and anti-hiv effects .
Mode of Action
For instance, some coumarin derivatives have been found to induce apoptosis via interaction with tubulin at the binding sites of colchicine .
Biochemical Pathways
Coumarin derivatives have been reported to inhibit the polymerization of tubulin, leading to caspase-dependent apoptotic and g2/m cell-cycle arrest in cancer cell death .
Result of Action
Coumarin derivatives have been reported to exhibit meaningful activities against gram-positive and gram-negative bacteria as well as strains of candida spp .
Action Environment
It’s known that the synthesis of coumarin derivatives can be carried out under green conditions, such as using green solvent, catalyst, and other procedures .
Analyse Biochimique
Biochemical Properties
Coumarin derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the coumarin derivative.
Cellular Effects
Coumarin derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Coumarin derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Coumarin derivatives have been shown to exhibit threshold effects and can cause toxic or adverse effects at high doses .
Metabolic Pathways
Coumarin derivatives are known to interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
Coumarin derivatives can interact with various transporters or binding proteins, influencing their localization or accumulation .
Subcellular Localization
Coumarin derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Propriétés
IUPAC Name |
6,7-dihydroxy-4-propylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-2-3-7-4-12(15)16-11-6-10(14)9(13)5-8(7)11/h4-6,13-14H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCUJEKUJNOKYLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=CC(=C(C=C12)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-nitro-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2967126.png)

![[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl] 4-(1,3-benzothiazol-2-ylsulfanylmethyl)benzoate](/img/structure/B2967131.png)





![N-(4-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)thiazol-2-yl)furan-2-carboxamide](/img/structure/B2967139.png)

![2-(2,4-dichlorophenoxy)-N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)acetamide](/img/structure/B2967143.png)

![2-(4-fluorophenoxy)-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide](/img/structure/B2967145.png)

